1,1-Dichloro-2,2,3,3-tetrafluoropropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

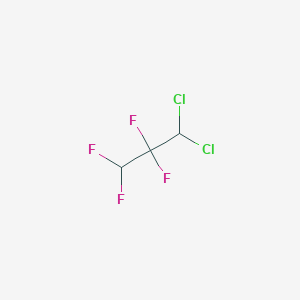

1,1-Dichloro-2,2,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄. It is a derivative of propane where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its stability and is used in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,2,3,3-tetrafluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,1,3,3-pentafluoropropane with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as a metal oxide, and is carried out at elevated temperatures to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

化学反応の分析

Types of Reactions

1,1-Dichloro-2,2,3,3-tetrafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form different fluorinated and chlorinated products.

Reduction Reactions: It can be reduced to form less halogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products Formed

Substitution: Products include various fluorinated and chlorinated hydrocarbons.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include partially halogenated hydrocarbons.

科学的研究の応用

While comprehensive data tables and case studies for the applications of 1,1-Dichloro-2,2,3,3-tetrafluoropropane are not available in the search results, some information regarding its properties, related compounds, and applications can be gathered.

Basic Information

this compound has the molecular formula C3H2Cl2F4 and a molecular weight of 184.94 g/mol . Its IUPAC name is this compound .

Scientific Research Applications

1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene, a similar compound, has several scientific research applications:

- Chemistry It can be used as a precursor in the synthesis of other fluorinated compounds.

- Biology It is used in studies on its environmental impact and degradation pathways to understand its behavior in the atmosphere.

- Medicine It may have potential use in pharmaceuticals, and research is ongoing.

- Industry It is used in the production of refrigerants and as a solvent in various industrial processes.

Comparison with Similar Compounds

1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene is unique due to its specific halogenation pattern, which imparts distinct reactivity and stability. This makes it valuable in applications requiring precise chemical behavior and environmental stability. Similar compounds include:

- 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene: This compound is similar in structure but differs in the position of chlorine atoms.

- 2,3,3,3-Tetrafluoroprop-1-ene: This compound lacks chlorine atoms, making it less reactive in certain substitution reactions.

- 1,1,2,3,3,3-Hexafluoroprop-1-ene: This compound contains more fluorine atoms, leading to different chemical properties and applications.

作用機序

The mechanism of action of 1,1-Dichloro-2,2,3,3-tetrafluoropropane involves its interaction with various molecular targets. It can undergo oxidation reactions in the atmosphere, leading to the formation of radicals that contribute to ozone depletion. The compound’s stability and reactivity are influenced by the presence of chlorine and fluorine atoms, which affect its interaction with other molecules .

類似化合物との比較

Similar Compounds

2,3-Dichloro-1,1,1,3-tetrafluoropropane: Similar in structure but differs in the position of chlorine atoms.

1,1,2-Trichloro-1,3,3,3-tetrafluoropropane: Contains an additional chlorine atom, leading to different reactivity and applications.

1,1,1,3,3-Pentafluoropropane: Lacks chlorine atoms, making it less reactive in certain reactions.

Uniqueness

1,1-Dichloro-2,2,3,3-tetrafluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various industrial and research applications, distinguishing it from other similar compounds .

生物活性

1,1-Dichloro-2,2,3,3-tetrafluoropropane (CAS No. 4071-01-6) is a halogenated hydrocarbon with significant industrial applications, particularly as a refrigerant and solvent. Understanding its biological activity is crucial for assessing its environmental impact and safety in various applications. This article explores the biological activity of this compound, emphasizing its interactions with biological systems, toxicity profiles, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂Cl₂F₄ |

| Molecular Weight | 184.94 g/mol |

| Boiling Point | 81.2 °C |

| Density | 1.498 g/cm³ |

| Flash Point | 1.9 °C |

Structure

The chemical structure of this compound features a propane backbone with two chlorine and four fluorine substituents. This configuration influences its reactivity and biological interactions.

Toxicity and Environmental Impact

Research indicates that halogenated hydrocarbons can exhibit varying levels of toxicity depending on their structure and substituents. In the case of this compound:

- Acute Toxicity : Studies have shown that exposure to high concentrations can lead to respiratory distress and central nervous system effects in animal models .

- Chronic Effects : Prolonged exposure has been linked to liver damage and potential carcinogenic effects in laboratory settings .

- Ecotoxicology : The compound has been found to bioaccumulate in aquatic organisms, raising concerns about its long-term environmental impact .

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit metabolic enzymes such as cytochrome P450s, affecting drug metabolism and detoxification pathways .

Case Study 1: Acute Exposure in Laboratory Animals

A study conducted on rats exposed to varying concentrations of this compound demonstrated significant neurological impairment at doses above 500 mg/kg. Behavioral assessments indicated marked changes in motor coordination and cognitive function post-exposure .

Case Study 2: Environmental Persistence

Research on the environmental fate of this compound revealed that it persists in soil and water systems due to its stability against biodegradation. This persistence raises concerns regarding its accumulation in food webs and potential biomagnification effects .

特性

CAS番号 |

4071-01-6 |

|---|---|

分子式 |

C3H2Cl2F4 |

分子量 |

184.94 g/mol |

IUPAC名 |

1,1-dichloro-2,2,3,3-tetrafluoropropane |

InChI |

InChI=1S/C3H2Cl2F4/c4-1(5)3(8,9)2(6)7/h1-2H |

InChIキー |

CNRFMWHVBWFZAC-UHFFFAOYSA-N |

正規SMILES |

C(C(C(Cl)Cl)(F)F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。